molecular formula C18H17Br2NO2 B2959294 N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide CAS No. 1022676-05-6

N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide

Cat. No.: B2959294
CAS No.: 1022676-05-6
M. Wt: 439.147
InChI Key: ZOVDPHOVKIGJMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide (CAS: 1022676-05-6) is a high-purity active pharmaceutical ingredient (API) intermediate manufactured under ISO-certified systems . Its molecular structure features a phenylcyclopentyl group attached to a formamide backbone and a 3,5-dibromo-4-hydroxyphenyl substituent.

Properties

IUPAC Name

N-(3,5-dibromo-4-hydroxyphenyl)-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Br2NO2/c19-14-10-13(11-15(20)16(14)22)21-17(23)18(8-4-5-9-18)12-6-2-1-3-7-12/h1-3,6-7,10-11,22H,4-5,8-9H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVDPHOVKIGJMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C(=C3)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(3,5-Dibromo-4-hydroxyphenyl)(phenylcyclopentyl)formamide is a compound of interest due to its potential biological activities, particularly as a thyroid receptor ligand. This article aims to explore its biological activity, supported by various studies and findings.

  • Molecular Formula : C18H17Br2NO2
  • CAS Number : 1022676-05-6
  • Structure : The compound features a dibromo-substituted phenol moiety linked to a phenylcyclopentyl group through a formamide functional group.

Thyroid Receptor Ligand Activity

Research indicates that compounds similar to this compound can act as thyroid receptor ligands. These compounds may influence metabolic processes and gene expression related to thyroid hormone regulation. Such activities are crucial in treating conditions like obesity, hypercholesterolemia, and various metabolic disorders .

Enzyme Interaction

Studies have shown that compounds with similar structures can interact with enzymes involved in metabolic pathways. For instance, soluble epoxide hydrolase (EC 3.3.2.10) plays a role in the metabolism of arachidonic acid derivatives, which are significant in cardiovascular health . While specific data on this compound's interaction with this enzyme is limited, its structural properties suggest potential similar interactions.

Antibacterial Properties

Certain derivatives of dibromo-substituted compounds have demonstrated antibacterial activity. Although direct evidence for this compound is sparse, the presence of bromine substituents is often associated with increased biological activity against bacteria .

Case Study 1: Metabolic Disorders

In a study examining the effects of various thyroid receptor ligands on metabolism, compounds structurally related to this compound were administered to animal models exhibiting metabolic dysfunctions. The results indicated significant improvements in metabolic rates and reductions in fat accumulation, suggesting the compound's potential therapeutic applications in metabolic disorders .

Case Study 2: Antimicrobial Activity

A comparative study evaluated the antibacterial effects of several dibromo compounds against common pathogens. The results showed that certain derivatives exhibited notable inhibition zones in bacterial cultures, indicating promising antibacterial properties that warrant further investigation into this compound's efficacy .

Data Table: Summary of Biological Activities

Activity Type Effect Observed Reference
Thyroid Receptor BindingModulation of metabolic processes
Enzyme InteractionPotential interaction with epoxide hydrolase
Antibacterial ActivityInhibition of bacterial growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several bioactive formamide derivatives, including:

Compound Name Key Substituents Bioactivity/Application Source/Reference
N-(4-Methoxyphenyl)formamide 2-O-β-D-xyloside 4-Methoxyphenyl, β-D-xylose moiety Novel metabolite in Basidiomycetes Paper (2016)
N-[2-trans-(4-hydroxyphenyl)ethenyl]formamide 4-Hydroxyphenyl, ethenyl linker Antarctic fungal metabolite Penicillium study
BIBN4096BS 3,5-Dibromo-4-hydroxyphenyl, piperazinyl Calcitonin gene-related peptide antagonist Pharmacology guide

Key Structural Differences :

  • Cyclopentyl vs. Sugar Moieties : The phenylcyclopentyl group distinguishes it from xylosides (e.g., compound 2 in ), which feature carbohydrate moieties linked to the formamide core.
Bioactivity and Pharmacological Potential
  • Antimicrobial Activity : Xanthocillins (e.g., compound 4 in ) from Penicillium spp. exhibit Gram-negative antibacterial activity, suggesting halogenated aromatic systems may enhance membrane penetration. The dibromo-hydroxyphenyl group in the target compound could similarly disrupt bacterial membranes .
  • The brominated hydroxyphenyl group may modulate enzyme binding specificity .
  • Receptor Antagonism : BIBN4096BS, which shares the 3,5-dibromo-4-hydroxyphenyl motif, is a potent calcitonin gene-related peptide (CGRP) antagonist . This suggests the target compound could be tailored for neuropharmacological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.